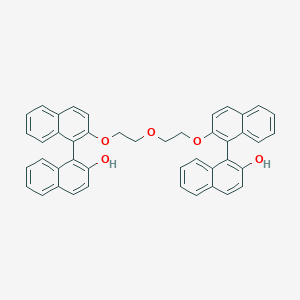![molecular formula C10H6Br2N2O3S B287862 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is a chemical compound that has been studied for its potential applications in scientific research. It is a quinazolinone derivative that has shown promise in various studies as a potential tool for investigating the mechanisms of certain biological processes. In
作用机制
The mechanism of action of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid involves its binding to specific target molecules, such as enzymes or proteins. This binding can result in the inhibition of the target molecule's activity, leading to downstream effects on cellular processes. For example, inhibition of certain enzymes involved in cancer cell proliferation can lead to the suppression of tumor growth. The precise mechanism of action of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid may vary depending on the specific target molecule and cellular context.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. It has also been used to investigate the interactions between proteins and DNA, as well as the mechanisms of certain signaling pathways in cells. The precise biochemical and physiological effects of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid may vary depending on the specific target molecule and cellular context.
实验室实验的优点和局限性
One advantage of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is its potential as a tool for investigating the mechanisms of certain biological processes. Its ability to inhibit the activity of specific enzymes or proteins can be leveraged to study the downstream effects on cellular processes. Additionally, it has shown promise as a potential candidate for cancer research, which could have significant implications for the development of new cancer treatments.
One limitation of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is its potential toxicity and side effects. As with any chemical compound, it is important to use appropriate safety precautions when handling and working with this substance. Additionally, the precise mechanism of action of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid may vary depending on the specific target molecule and cellular context, which could complicate its use in certain experiments.
未来方向
There are many potential future directions for research on 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid. One area of focus could be the development of new cancer treatments based on its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it could be used to investigate the mechanisms of certain signaling pathways in cells, which could have implications for the development of new drugs targeting these pathways. Further studies could also explore the potential side effects and toxicity of this compound, as well as its interactions with other molecules and cellular processes. Overall, 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid represents a promising tool for scientific research in a variety of fields.
合成方法
The synthesis of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid involves the reaction of 6,8-dibromo-4-oxo-1H-quinazoline-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through further reaction steps. The yield of the synthesis process can be improved by optimizing the reaction conditions, including the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. In particular, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for cancer research. Additionally, it has been used to investigate the interactions between proteins and DNA, as well as the mechanisms of certain signaling pathways in cells.
属性
产品名称 |
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid |
|---|---|
分子式 |
C10H6Br2N2O3S |
分子量 |
394.04 g/mol |
IUPAC 名称 |
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H6Br2N2O3S/c11-4-1-5-8(6(12)2-4)13-10(14-9(5)17)18-3-7(15)16/h1-2H,3H2,(H,15,16)(H,13,14,17) |
InChI 键 |
CBILCVADVNQLRJ-UHFFFAOYSA-N |
手性 SMILES |
C1=C(C=C(C2=C1C(=O)N=C(N2)SCC(=O)O)Br)Br |
SMILES |
C1=C(C=C2C(=C1Br)NC(=NC2=O)SCC(=O)O)Br |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)N=C(N2)SCC(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate](/img/structure/B287781.png)
![N'-[3,5-dicyano-6-[(Z)-[dimethylamino(piperidin-1-yl)methylidene]amino]-4-phenyl-4H-thiopyran-2-yl]-N,N-dimethylpiperidine-1-carboximidamide](/img/structure/B287782.png)
![2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B287783.png)



![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

